N-(4-氨基-2-甲氧基苯基)金刚烷-1-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

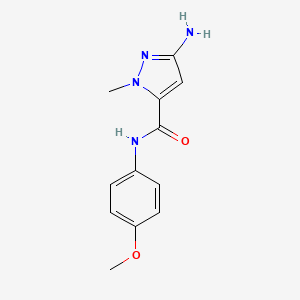

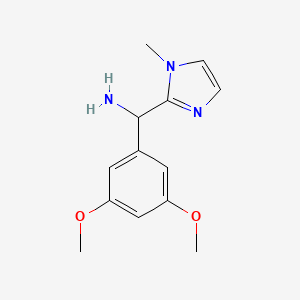

N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide is a compound that is likely to possess a structure similar to the adamantane derivatives described in the provided papers. Adamantane is a bulky, rigid, diamondoid structure that is often used in medicinal chemistry to enhance the pharmacokinetic properties of pharmaceuticals. The specific compound is not directly mentioned in the provided papers, but the adamantane moiety is a common feature in the described compounds, which are used for their potential biological activities, such as antiviral properties against influenza viruses and as a structural component in high-performance polymers .

Synthesis Analysis

The synthesis of adamantane derivatives can be achieved through various methods. For instance, a microwave-assisted three-component one-pot cyclocondensation method was used to synthesize N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds with an adamantyl group . Another approach involved the reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride and other reagents at elevated temperatures . These methods highlight the versatility in synthesizing adamantane derivatives, which could be applied to the synthesis of N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide.

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by the adamantane core, which imparts a high degree of rigidity and three-dimensionality to the molecule. This core is often functionalized with various substituents that can influence the compound's physical, chemical, and biological properties. In the context of N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide, the presence of an amino and a methoxy group on the phenyl ring would likely affect its interaction with biological targets or its solubility in different solvents.

Chemical Reactions Analysis

Adamantane derivatives can participate in a variety of chemical reactions, primarily due to the functional groups attached to the adamantane core. The papers provided do not detail specific reactions for N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide, but they do suggest that adamantane-containing compounds can be synthesized and modified using standard organic synthesis techniques .

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by their molecular structure. For example, polyamides derived from adamantane-containing diamines exhibit high thermal stability, good solubility in polar solvents, and high tensile strength . These properties are indicative of the potential of adamantane derivatives to be used in high-performance materials. The specific properties of N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide would need to be determined experimentally, but it is reasonable to expect that it would share some characteristics with the compounds described in the papers, such as stability and solubility influenced by the adamantane core and the substituents on the phenyl ring.

科学研究应用

药理学特性和神经退行性疾病治疗

包括类似于N-(4-氨基-2-甲氧基苯基)金刚烷-1-羧酰胺的金刚烷衍生物已被研究其药理学特性。这些化合物,如金刚烷和美金刚烷,以其在治疗痴呆症、阿尔茨海默病、帕金森病和其他神经退行性疾病中的有效性而闻名。研究表明,某些金刚烷衍生物,如1-氟和1-膦酸金刚烷衍生物,展现出对这些疾病有着令人期待的药理潜力,超越了这一类别中知名的药物。这一见解表明,N-(4-氨基-2-甲氧基苯基)金刚烷-1-羧酰胺可能被用于类似的治疗应用,重点关注其结构活性关系和对神经退行性疾病治疗的潜在益处 (Dembitsky, Gloriozova, & Poroikov, 2020)。

抗病毒应用

金刚烷结构在抗病毒疗法中也具有重要意义,特别是在治疗流感方面。金刚烷衍生物,如金刚烷和利曼他汀,作为M2质子通道阻滞剂发挥作用,抑制流感病毒。这种机制阻止了病毒在宿主细胞内复制,为抗病毒疗法提供了战略性的途径。鉴于结构相似性,N-(4-氨基-2-甲氧基苯基)金刚烷-1-羧酰胺可能被评估其抗病毒能力,特别是针对流感和其他可能受益于质子通道抑制的病毒性疾病 (Moorthy, Poongavanam, & Pratheepa, 2014)。

药物传递系统

金刚烷衍生物已被研究其在药物传递系统中的实用性,因为它们能够增强药物化合物的溶解度和生物利用度。金刚烷的独特结构,以其笼状框架为特征,为开发更高效的药物传递载体提供了一个优秀的平台。这种方法可以改善药物的药代动力学特性,使得类似N-(4-氨基-2-甲氧基苯基)金刚烷-1-羧酰胺的化合物成为进一步研究药物传递系统背景下的候选物。在这一领域的研究可以关注该化合物与生物膜的相互作用以及促进治疗物质的靶向传递的能力 (Schreier, Bozelli, Marín, Vieira, & Nakaie, 2012)。

作用机制

Target of action

Adamantane derivatives are known to have a wide range of biological activities . They can interact with various proteins and receptors in the body, which could potentially be the targets of this compound.

Mode of action

Without specific information, it’s difficult to describe the exact mode of action of “N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide”. Adamantane derivatives are known for their high reactivity, which allows them to interact with various biological targets .

Biochemical pathways

Adamantane derivatives are known to affect various biochemical pathways due to their wide range of biological activities .

Pharmacokinetics

Adamantane derivatives are generally known for their stability and resistance to metabolism, which can lead to good bioavailability .

属性

IUPAC Name |

N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-22-16-7-14(19)2-3-15(16)20-17(21)18-8-11-4-12(9-18)6-13(5-11)10-18/h2-3,7,11-13H,4-6,8-10,19H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFXBPDTXXBFSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)NC(=O)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2524457.png)

![3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2524459.png)

![(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2524468.png)